N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a sulfonyl group, a benzodioxin moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane-1-sulfonyl phenyl intermediate, which can be achieved by reacting azepane with sulfonyl chloride in the presence of a base such as triethylamine. The benzodioxin moiety can be introduced through a nucleophilic substitution reaction involving 2,3-dihydro-1,4-benzodioxin-6-amine and an appropriate electrophile. Finally, the oxazole ring is formed through a cyclization reaction involving the carboxamide group and an appropriate reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Biological Studies: It can be used as a probe to study various biological pathways and interactions.
Industrial Applications: The compound’s properties may make it useful in the development of new materials or as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The azepane ring and sulfonyl group may interact with enzymes or receptors, modulating their activity. The benzodioxin and oxazole moieties could also play a role in binding to specific sites on proteins or nucleic acids, affecting their function. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(1-Azepanylsulfonyl)phenyl]-1,3-thiazol-2-yl}-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
- N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
Uniqueness
N-[4-(AZEPANE-1-SULFONYL)PHENYL]-5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H25N3O6S |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
N-[4-(azepan-1-ylsulfonyl)phenyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H25N3O6S/c28-24(20-16-22(33-26-20)17-5-10-21-23(15-17)32-14-13-31-21)25-18-6-8-19(9-7-18)34(29,30)27-11-3-1-2-4-12-27/h5-10,15-16H,1-4,11-14H2,(H,25,28) |
InChI Key |
POBBSTQGXDIVNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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